Ripk1-IN-7
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Overview
Description
RIPK1-IN-7 is a potent inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a crucial role in regulating inflammation and cell death. This compound has shown significant potential in treating various inflammatory and neurodegenerative diseases by inhibiting the kinase activity of RIPK1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the key steps is the incorporation of a lipophilic group and a polar group into the pyrazole ring, which significantly enhances the binding affinity . The introduction of a chlorine atom has been found to be particularly effective in prolonging the half-life of the compound .
Industrial Production Methods: Industrial production of RIPK1-IN-7 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: RIPK1-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced binding affinity and stability. These modifications are crucial for improving the compound’s therapeutic potential .
Scientific Research Applications
RIPK1-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of RIPK1 in various cellular processes . In biology, it helps in understanding the mechanisms of cell death and inflammation . In medicine, this compound has shown promise in treating inflammatory and neurodegenerative diseases by inhibiting the kinase activity of RIPK1 . In industry, it is used in the development of new therapeutic agents targeting RIPK1 .
Mechanism of Action
RIPK1-IN-7 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways involved in inflammation and cell death . The molecular targets of this compound include RIPK1 itself, as well as other proteins involved in the necroptosis signaling pathway, such as receptor-interacting protein kinase 3 (RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL) .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to RIPK1-IN-7 include necrostatin-1 (Nec-1), necrostatin-3 (Nec-3), and necrostatin-4 (Nec-4). These compounds also inhibit RIPK1 but differ in their binding affinities and mechanisms of action .
Uniqueness of this compound: This compound is unique due to its high binding affinity and prolonged half-life, which make it a more effective inhibitor of RIPK1 compared to other similar compounds .
Properties
IUPAC Name |
1-[5-(4-amino-7-ethylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O2/c1-2-32-13-19(22-23(29)30-14-31-24(22)32)16-6-7-20-17(12-16)8-9-33(20)21(34)11-15-4-3-5-18(10-15)35-25(26,27)28/h3-7,10,12-14H,2,8-9,11H2,1H3,(H2,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPXQUDJLJXULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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